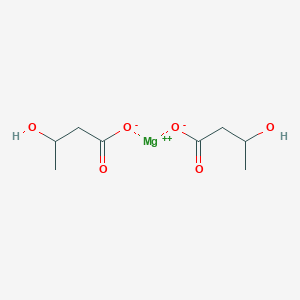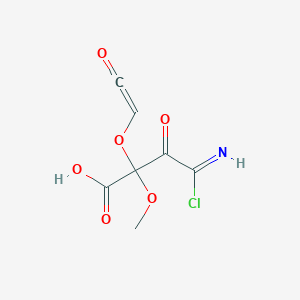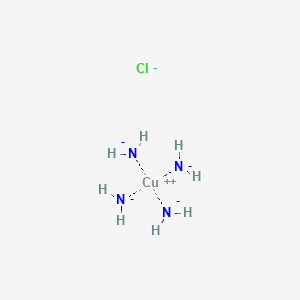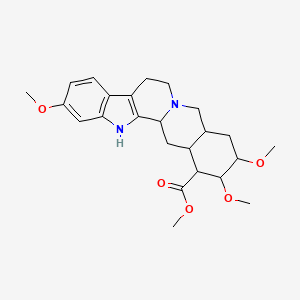
Magnesium 3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is typically found as a white crystalline solid and is known for its solubility in organic solvents such as ethanol and dimethylformamide (DMF), while being insoluble in water . This compound is often used as a dietary supplement and has been studied for various medical applications, including neuroprotection and the treatment of metabolic diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium 3-hydroxybutanoate generally involves the reaction of 3-hydroxybutyric acid with magnesium hydroxide. The reaction conditions can be adjusted based on specific requirements, but the general process is as follows :
Reactants: 3-hydroxybutyric acid and magnesium hydroxide.
Reaction: The reactants are mixed in appropriate stoichiometric amounts.
Conditions: The mixture is typically heated to facilitate the reaction.
Product: this compound is formed and can be isolated as a white crystalline solid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. Methods such as mechanical ball milling and chemical vapor deposition have been explored to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium 3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Magnesium 3-hydroxybutanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Studied for its role in cellular metabolism and energy production.
Industry: Employed as a food additive to enhance product stability and shelf life.
Wirkmechanismus
The mechanism of action of magnesium 3-hydroxybutanoate involves its role in cellular metabolism. It acts as a substrate for the production of ketone bodies, which are important energy sources during periods of fasting or low carbohydrate intake. The compound is also known to inhibit histone deacetylases (HDACs), which play a role in gene expression and cellular function .
Vergleich Mit ähnlichen Verbindungen
Magnesium 3-hydroxybutanoate can be compared with other similar compounds such as:
Sodium 3-hydroxybutanoate: Similar in structure but with sodium instead of magnesium.
Calcium 3-hydroxybutanoate: Contains calcium and has different solubility and stability properties.
Potassium 3-hydroxybutanoate: Potassium salt with distinct metabolic effects.
Uniqueness
This compound is unique due to its specific interactions with magnesium ions, which can influence its biological activity and stability compared to other salts .
Eigenschaften
Molekularformel |
C8H14MgO6 |
|---|---|
Molekulargewicht |
230.50 g/mol |
IUPAC-Name |
magnesium;3-hydroxybutanoate |
InChI |
InChI=1S/2C4H8O3.Mg/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
ZIMQIJFHENOQDO-UHFFFAOYSA-L |
Kanonische SMILES |
CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Hydroxymethyl-2,2-dimethyl-[1,3]dioxan-4-yl)-acetic acid tert-butyl ester](/img/structure/B12325771.png)
![3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl-](/img/structure/B12325775.png)
acetic acid](/img/structure/B12325786.png)


![4-[4-[6-Amino-5-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-2-piperidinone](/img/structure/B12325810.png)
![Methyl 2-[2-acetyloxy-4-formyl-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B12325815.png)
![Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B12325825.png)
![{[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-EN-2-YL]methyl}({2'-iodo-[1,1'-biphenyl]-4-YL}methyl)dimethylazanium iodide](/img/structure/B12325832.png)
![7-oxo-2-phenyl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12325839.png)


![(1R,2R,20R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B12325861.png)
![Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-](/img/structure/B12325864.png)
